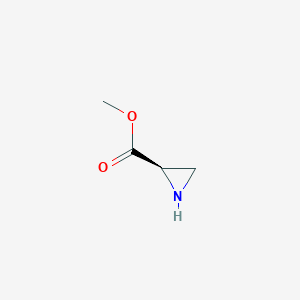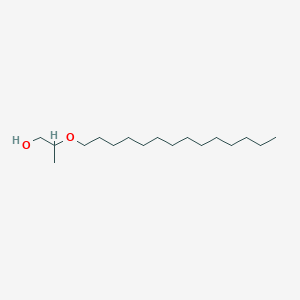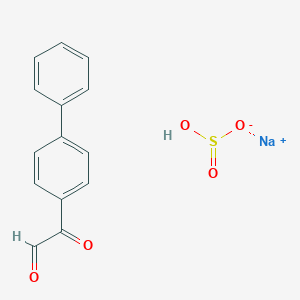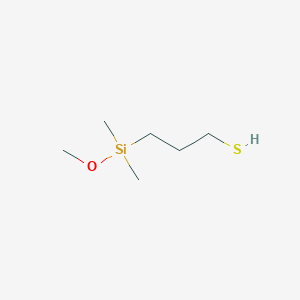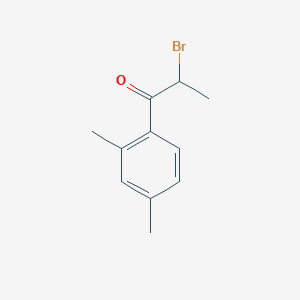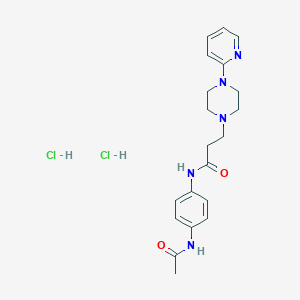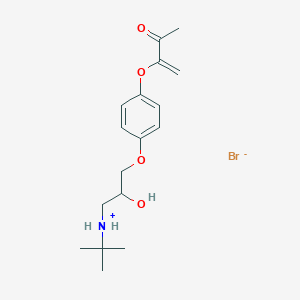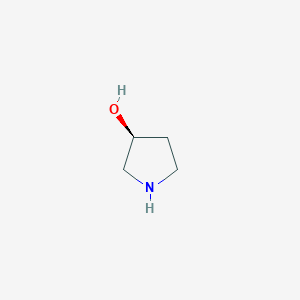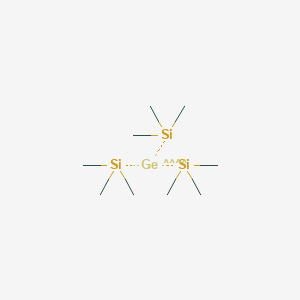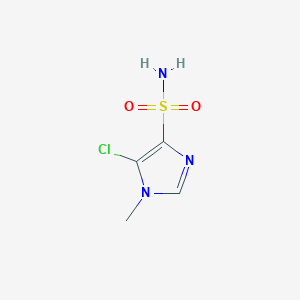![molecular formula C18H16ClN3O2S B034731 4-[[4-(Dimethylamino)phenyl]azo]-1-naphthalenesulfonyl chloride CAS No. 101687-13-2](/img/structure/B34731.png)
4-[[4-(Dimethylamino)phenyl]azo]-1-naphthalenesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[4-(Dimethylamino)phenyl]azo]-1-naphthalenesulfonyl chloride, commonly known as Dapson, is a synthetic compound used in various scientific research applications. The compound is known for its ability to inhibit bacterial growth and has been used in the treatment of leprosy and other bacterial infections.
科学的研究の応用
Dapson has been used in various scientific research applications, including the study of bacterial growth inhibition, enzyme inhibition, and the treatment of bacterial infections. Dapson has been shown to be effective against Mycobacterium leprae, the bacteria responsible for leprosy. It has also been used in the treatment of other bacterial infections, such as tuberculosis and malaria.
作用機序
Dapson works by inhibiting dihydropteroate synthase, an enzyme involved in the production of folic acid in bacteria. Folic acid is essential for bacterial growth and replication, so inhibiting its production leads to bacterial death. Dapson also has anti-inflammatory properties, which may contribute to its effectiveness in the treatment of leprosy.
生化学的および生理学的効果
Dapson has been shown to have a wide range of biochemical and physiological effects. It can cause anemia, methemoglobinemia, and hemolytic anemia in some patients. It can also cause liver damage and skin reactions, such as rashes and photosensitivity.
実験室実験の利点と制限
Dapson has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, so its mechanism of action and effects are well understood. However, Dapson has some limitations. It can be toxic to cells and can interfere with other metabolic pathways, making it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on Dapson. One area of interest is the development of new derivatives of Dapson with improved efficacy and fewer side effects. Another area of interest is the study of Dapson's anti-inflammatory properties and its potential use in the treatment of other inflammatory diseases. Finally, there is interest in the use of Dapson in combination with other drugs to improve its effectiveness against bacterial infections.
合成法
Dapson is synthesized through a series of chemical reactions. The starting material is 4-nitrosodimethylaniline, which is reacted with sodium sulfite to form the corresponding sulfonate. The sulfonate is then reacted with 1-naphthylamine to form the azo compound. Finally, the azo compound is reacted with sulfur trioxide to form Dapson.
特性
CAS番号 |
101687-13-2 |
|---|---|
製品名 |
4-[[4-(Dimethylamino)phenyl]azo]-1-naphthalenesulfonyl chloride |
分子式 |
C18H16ClN3O2S |
分子量 |
373.9 g/mol |
IUPAC名 |
4-[[4-(dimethylamino)phenyl]diazenyl]naphthalene-1-sulfonyl chloride |
InChI |
InChI=1S/C18H16ClN3O2S/c1-22(2)14-9-7-13(8-10-14)20-21-17-11-12-18(25(19,23)24)16-6-4-3-5-15(16)17/h3-12H,1-2H3 |
InChIキー |
LKBPIZVUIGIODF-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)S(=O)(=O)Cl |
正規SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)S(=O)(=O)Cl |
同義語 |
4-[[4-(Dimethylamino)phenyl]azo]-1-naphthalenesulfonyl chloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B34649.png)

